molecular formula C43H47ClN8O6 B604928 123C4 CAS No. 2034159-30-1

123C4

Cat. No.: B604928
CAS No.: 2034159-30-1
M. Wt: 807.3 g/mol
InChI Key: SRCCZHZOKZJHOK-IGMOWHQGSA-N
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Description

123C4 is a potent, selective, and competitive agonist of the receptor tyrosine kinase EPHA4. It has a Ki value of 0.65 μM, making it a highly effective compound for targeting EPHA4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 123C4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic scheme for this compound includes the following steps :

  • Preparation of intermediate compounds through various chemical reactions.
  • Coupling reactions to form the final compound.
  • Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

123C4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of different derivatives.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

123C4 has a wide range of scientific research applications, including :

    Chemistry: Used as a tool to study the interactions of receptor tyrosine kinases and their ligands.

    Biology: Helps in understanding the role of EPHA4 in cellular processes and signaling pathways.

    Medicine: Shows potential in the treatment of amyotrophic lateral sclerosis (ALS) by delaying the progression of the disease in mouse models.

    Industry: Utilized in the development of new therapeutic agents targeting receptor tyrosine kinases.

Mechanism of Action

123C4 exerts its effects by binding to the receptor tyrosine kinase EPHA4. This binding is selective and enthalpy-driven, as verified by isothermal titration calorimetry (ITC) . The compound acts as an agonist, activating the receptor and initiating downstream signaling pathways. The molecular targets and pathways involved include the ligand-binding domain of EPHA4 and its associated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to 123C4 in terms of their structure and function. These include :

    UniPR505: A potent EphA2 antagonist with antiangiogenic properties.

    Tesevatinib: An orally available multi-target tyrosine kinase inhibitor.

    ALW-II-49-7: A selective and potent inhibitor of EphB2 kinase.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as an agonist of EPHA4. Its ability to delay the progression of amyotrophic lateral sclerosis in mouse models sets it apart from other similar compounds. Additionally, its specific binding affinity and enthalpy-driven interaction with EPHA4 make it a valuable tool for scientific research.

Properties

IUPAC Name

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H47ClN8O6/c1-58-32-9-11-36-34(23-32)28(24-48-36)14-18-47-41(55)37(20-27-12-16-46-17-13-27)51-42(56)38(19-26-4-6-30(44)7-5-26)52-43(57)39(50-40(54)3-2-15-45)21-29-25-49-35-10-8-31(53)22-33(29)35/h4-13,16-17,22-25,37-39,48-49,53H,2-3,14-15,18-21,45H2,1H3,(H,47,55)(H,50,54)(H,51,56)(H,52,57)/t37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCZHZOKZJHOK-IGMOWHQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)[C@H](CC3=CC=NC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@H](CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H47ClN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034159-30-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034159-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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